molecular formula C7H4BrF2N3 B1378387 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1440512-65-1

8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1378387
CAS RN: 1440512-65-1
M. Wt: 248.03 g/mol
InChI Key: DAVHZEZZIJDWPQ-UHFFFAOYSA-N
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Description

“8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It has been identified as a new player in the field of IDO1 catalytic holo-inhibitors .


Synthesis Analysis

The compound originated from a structure-based virtual screening made on IDO1 active site . The in silico-guided design of analogues led to the identification of an IDO1 inhibitor with sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an atypical [1,2,4]triazolo[4,3-a]pyridine ring . This ring system is isoelectronic with that of purines .

Scientific Research Applications

Antifungal Applications

Triazole derivatives, including 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, have been widely used as antifungal agents. They work by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes . This inhibition leads to the accumulation of toxic methylated sterol intermediates and a decrease in ergosterol within the cell membrane, resulting in increased membrane fluidity and ultimately, cell death.

Anticancer Activity

The triazole nucleus is a common feature in many anticancer drugs. It can interact with various enzymes and receptors in the biological system, which makes it a valuable scaffold for designing anticancer agents . The presence of the difluoromethyl group in 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could potentially enhance its anticancer properties by increasing its ability to interact with and inhibit the function of cancer-related targets.

Antimicrobial Properties

Triazoles are known for their antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria . The introduction of bromine and difluoromethyl groups may confer additional antimicrobial properties to the compound, potentially making it effective against multidrug-resistant pathogens.

Enzyme Inhibition

Triazole derivatives can act as enzyme inhibitors, targeting a variety of enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes are involved in numerous physiological processes, and their inhibition can be exploited for therapeutic purposes, such as in the treatment of glaucoma, Alzheimer’s disease, and osteoporosis.

Anti-inflammatory and Analgesic Effects

The triazole ring system has been associated with anti-inflammatory and analgesic effects . The structural features of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine may allow it to modulate the inflammatory response and provide pain relief in various inflammatory conditions.

Antiviral Potential

Triazole compounds have shown promise as antiviral agents. They can interfere with the replication of viruses by targeting viral enzymes or by disrupting the viral life cycle . The unique structure of 8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine could be explored for its potential antiviral applications, possibly against emerging viral threats.

Mechanism of Action

The compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial player in the maintenance of a balance between immune tolerance and immunity . Overexpression of IDO1 in the tumour microenvironment leads to a dysregulation of this balance, and to an escape of the tumour cells from immune control .

Future Directions

The compound represents a promising strategy in cancer immunotherapy as it is able to boost the immune response and to work in synergy with other immunotherapeutic agents . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field .

properties

IUPAC Name

8-bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-2-1-3-13-6(4)11-12-7(13)5(9)10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVHZEZZIJDWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193166
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1440512-65-1
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440512-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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